(4-溴-2-氟-苄基)-二甲胺

描述

Synthesis Analysis

The synthesis of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” could potentially involve several steps. One possible method could involve the use of 4-Bromobenzylamine and 4-Fluorobenzylamine as starting materials . The exact synthetic pathway would depend on the specific reaction conditions and reagents used .Molecular Structure Analysis

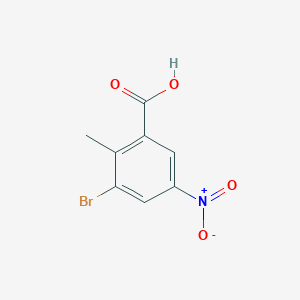

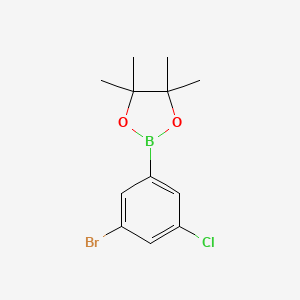

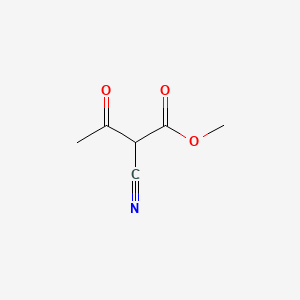

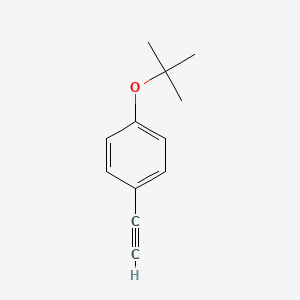

The molecular structure of “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 2nd positions respectively. The benzyl group is further substituted with two methyl groups to form a dimethylamine.Chemical Reactions Analysis

“(4-Bromo-2-fluoro-benzyl)-dimethyl-amine” can participate in various chemical reactions. For instance, it could potentially undergo Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, it could also participate in free radical reactions .科学研究应用

Specific Scientific Field

This compound has been used in the field of Biological Studies .

Summary of the Application

In a study, a Praseodymium (III) metal complex derived from 5-Bromo-2-hydroxybenzyl-2-furyl methyl, which is structurally similar to “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine”, was synthesized for biological efficacy .

Methods of Application or Experimental Procedures

The structure of the synthesized imine and complex was characterized by UV, IR, Mass, 1H and 13C NMR . Biological studies such as antimicrobial activity by broth dilution method, biofilm analysis, DNA cleavage, were tested for the ligand and complex .

Results or Outcomes

The derived metal complex exhibited better result and is additional effective bactericides than the ligand . It showed antimicrobial effects on disease-causing pathogens such as Escherichia coli, Klebsiella pneumonia, Salmonella typhimurium, Acinetobacter baumannii, Pseudomonas aeruginosa and Staphylococcus aureus .

Application 2: Pharmaceutical Applications

Specific Scientific Field

This compound has been used in the field of Pharmaceuticals .

Summary of the Application

4-Bromo-2,5-difluorobenzoic acid, which is structurally similar to “(4-Bromo-2-fluoro-benzyl)-dimethyl-amine”, exhibits significant potential in pharmaceutical applications . It is especially used as a modulator of dopamine neurotransmission and a dopaminergic stabilizer . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives .

Methods of Application or Experimental Procedures

This compound has shown promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy . Moreover, 4-Bromo-2,5-difluorobenzoic acid demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives .

Results or Outcomes

These derivatives have proven effective in combating hyperproliferative diseases like cancer . Further research is essential to fully explore the therapeutic potential of 4-Bromo-2,5-difluorobenzoic acid in pharmaceuticals .

Application 3: Fluorescent Protein Research

Specific Scientific Field

This compound has been used in the field of Fluorescent Protein Research .

Summary of the Application

Fluorescent proteins (FPs) have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs . With the continuous development of FPs, antibodies targeting FPs have emerged .

Methods of Application or Experimental Procedures

The antibody, a class of immunoglobulin, is the main component of humoral immunity that explicitly recognizes and binds antigens . Monoclonal antibody, originating from a single B cell, has been widely applied in immunoassay, in vitro diagnostics, and drug development . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .

Results or Outcomes

Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells . In addition, they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target . This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVGSSIQVBEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluoro-benzyl)-dimethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)